molecular formula C15H18FN3O2 B2537172 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396802-45-1

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2537172
CAS No.: 1396802-45-1
M. Wt: 291.326
InChI Key: QUMINTZDQMIJIJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that features a fluorophenyl group, a morpholinobutynyl group, and a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes a reaction with an appropriate reagent to introduce the fluorophenyl group.

    Introduction of the Morpholinobutynyl Group: The intermediate is then reacted with a butynyl halide in the presence of a base to form the butynyl intermediate.

    Urea Formation: Finally, the butynyl intermediate is reacted with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(4-piperidinobut-2-yn-1-yl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(4-Chlorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Fluorophenyl)-3-(4-morpholinoprop-2-yn-1-yl)urea: Similar structure but with a propynyl group instead of a butynyl group.

Uniqueness

1-(4-Fluorophenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the combination of its fluorophenyl and morpholinobutynyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-13-3-5-14(6-4-13)18-15(20)17-7-1-2-8-19-9-11-21-12-10-19/h3-6H,7-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMINTZDQMIJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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